molecular formula C17H20N6O2S2 B2997662 1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049431-39-1

1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2997662
CAS RN: 1049431-39-1
M. Wt: 404.51
InChI Key: LVEJLVULAWTOIT-UHFFFAOYSA-N
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Description

1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer potential of compounds with piperazine substituents. For instance, certain piperazine-linked 1,3-thiazoles have been studied for their effectiveness against various cancer cell lines, indicating significant anticancer activity. These findings support the exploration of piperazine derivatives in oncology for potential therapeutic applications (Turov, 2020).

Antimicrobial and Antiviral Activities

Compounds featuring a piperazine moiety have been synthesized and evaluated for their antimicrobial and antiviral properties. Novel derivatives have demonstrated significant activities, showcasing the potential of piperazine-containing molecules in developing new antimicrobial and antiviral agents. This includes the design, synthesis, and evaluation of various novel derivatives with demonstrated activities against specific pathogens and viruses (Kumar et al., 2017).

Molecular Structure Analysis

Studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives have provided insights into the molecular characteristics that contribute to their biological activities. This research aids in understanding the interaction mechanisms at the molecular level, which is crucial for the design of more effective compounds (Kumara et al., 2017).

Development of Biofilm Inhibitors

Piperazine-linked compounds have been explored for their potential in inhibiting bacterial biofilms, a critical aspect of combating bacterial resistance. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent activities against bacterial biofilm formation, offering a promising avenue for addressing biofilm-associated infections (Mekky & Sanad, 2020).

properties

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S2/c1-14-4-6-15(7-5-14)23-16(18-19-20-23)13-21-8-10-22(11-9-21)27(24,25)17-3-2-12-26-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEJLVULAWTOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

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